molecular formula C19H17ClN4O2 B2999739 1-([2,3'-Bipyridin]-3-ylmethyl)-3-(5-chloro-2-methoxyphenyl)urea CAS No. 2034268-42-1

1-([2,3'-Bipyridin]-3-ylmethyl)-3-(5-chloro-2-methoxyphenyl)urea

Cat. No.: B2999739
CAS No.: 2034268-42-1
M. Wt: 368.82
InChI Key: VSGQAVPLCMXFDO-UHFFFAOYSA-N
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Description

1-([2,3'-Bipyridin]-3-ylmethyl)-3-(5-chloro-2-methoxyphenyl)urea (CAS 2034268-42-1) is a synthetic urea derivative of interest in medicinal chemistry and drug discovery research. With a molecular formula of C 19 H 17 ClN 4 O 2 and a molecular weight of 368.8 g/mol, this compound features a [2,3'-bipyridin] scaffold conjugated with a substituted phenyl ring via a urea linker . The urea functional group is a privileged structure in drug design due to its strong hydrogen-bonding capacity, which facilitates targeted interactions with a wide range of biological targets, including enzymes and receptors . Urea derivatives are frequently explored as modulators of various biological targets, such as kinases, soluble epoxide hydrolases, proteases, and epigenetic enzymes . The specific spatial arrangement conferred by the [2,3'-bipyridin] system and the chloro-methoxyphenyl moiety in this molecule makes it a valuable chemical tool for researchers investigating structure-activity relationships, developing new enzyme inhibitors, or screening for novel pharmacological activities. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[(2-pyridin-3-ylpyridin-3-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2/c1-26-17-7-6-15(20)10-16(17)24-19(25)23-12-14-5-3-9-22-18(14)13-4-2-8-21-11-13/h2-11H,12H2,1H3,(H2,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGQAVPLCMXFDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([2,3’-Bipyridin]-3-ylmethyl)-3-(5-chloro-2-methoxyphenyl)urea typically involves the reaction of 3-(5-chloro-2-methoxyphenyl)isocyanate with 3-(2,3’-bipyridin-3-ylmethyl)amine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, and automated systems to control reaction parameters precisely. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-([2,3’-Bipyridin]-3-ylmethyl)-3-(5-chloro-2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding nitro compound, while reduction could produce an amine derivative.

Scientific Research Applications

1-([2,3’-Bipyridin]-3-ylmethyl)-3-(5-chloro-2-methoxyphenyl)urea has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.

    Biology: Investigated for its potential as an enzyme inhibitor or a molecular probe.

    Medicine: Explored for its therapeutic potential in treating diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism by which 1-([2,3’-Bipyridin]-3-ylmethyl)-3-(5-chloro-2-methoxyphenyl)urea exerts its effects involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, altering the activity of metalloenzymes or other metal-dependent processes. The urea linkage can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations:

Bipyridine vs.

Methoxy vs.

Aromatic vs. Aliphatic Substituents (Methoxyethyl Urea ):
Replacing the 5-chloro-2-methoxyphenyl group with a flexible methoxyethyl chain (as in ) likely reduces target affinity due to loss of aromatic interactions but enhances aqueous solubility.

Functional Implications

  • Kinase Inhibition Potential: The target compound’s urea scaffold and aromatic substituents align with known kinase inhibitors like PD173074 and tyrphostins, which inhibit tyrosine kinases by competing with ATP binding . The bipyridine system may mimic adenine’s planar structure, enhancing affinity.
  • Synthetic Accessibility: The bipyridine core may introduce synthetic challenges (e.g., regioselective functionalization) compared to simpler quinoline-based derivatives like PQ401.

Biological Activity

1-([2,3'-Bipyridin]-3-ylmethyl)-3-(5-chloro-2-methoxyphenyl)urea is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a bipyridine moiety linked to a urea functional group, which is known for its role in various biological activities. Its chemical structure can be represented as follows:

C15H14ClN3O2\text{C}_{15}\text{H}_{14}\text{Cl}\text{N}_3\text{O}_2

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antitumor Activity : Studies have demonstrated that this compound shows significant antitumor effects against various cancer cell lines.
  • Antimicrobial Properties : It has been evaluated for its antibacterial and antifungal activities.
  • Inhibition of Key Enzymes : The compound interacts with specific enzymes and receptors, influencing various biochemical pathways.

Antitumor Activity

Research indicates that this compound possesses notable antitumor properties. In vitro studies have reported the following findings:

Cell LineGI50 (μM)TGI (μM)LC50 (μM)
EKVX (Lung)25.177.593.3
RPMI-8226 (Leukemia)21.528.715.9
OVCAR-4 (Ovarian)25.928.727.9
PC-3 (Prostate)15.927.915.1

These results indicate the compound's potential as an anticancer agent, particularly in targeting specific cancer types.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of PI3K/mTOR Pathway : The compound has been shown to inhibit key signaling pathways involved in cell growth and survival, particularly the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways.
  • DNA Interaction : Some studies suggest that it may interact with DNA or related enzymes, leading to apoptosis in cancer cells.

Antimicrobial Activity

The antimicrobial potential of the compound has also been explored:

  • In vitro tests indicate effectiveness against various bacterial strains.
  • Specific mechanisms include disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Case Study on Lung Cancer : A study involving EKVX lung cancer cells demonstrated significant tumor reduction upon treatment with the compound, suggesting its potential for therapeutic use.
  • Antibacterial Efficacy : Another study tested the compound against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.

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